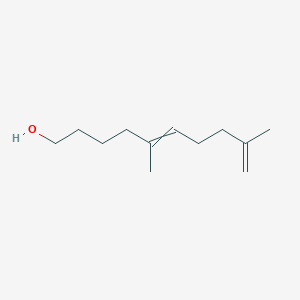
5,9-Dimethyldeca-5,9-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dimethyldeca-5,9-dien-1-ol: is an organic compound with the molecular formula C12H22O . It is characterized by the presence of two double bonds and a hydroxyl group, making it a dienol. This compound is of interest in various fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyldeca-5,9-dien-1-ol typically involves the use of starting materials such as alkenes and alcohols. One common method is the hydroboration-oxidation of 5,9-dimethyldeca-5,9-diene, which involves the addition of borane followed by oxidation with hydrogen peroxide to yield the desired dienol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation and isomerization processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5,9-Dimethyldeca-5,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.
Major Products:
Oxidation: Formation of 5,9-dimethyldeca-5,9-dien-1-one.
Reduction: Formation of 5,9-dimethyldecane.
Substitution: Formation of 5,9-dimethyldeca-5,9-dien-1-chloride or 5,9-dimethyldeca-5,9-dien-1-bromide.
Applications De Recherche Scientifique
5,9-Dimethyldeca-5,9-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,9-Dimethyldeca-5,9-dien-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, including those involved in lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
5,9-Dimethyldeca-5,9-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
5,9-Dimethyldecane: Similar structure but with saturated carbon bonds.
5,9-Dimethyldeca-5,9-dien-1-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: 5,9-Dimethyldeca-5,9-dien-1-ol is unique due to its combination of double bonds and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
61195-30-0 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
5,9-dimethyldeca-5,9-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h9,13H,1,4-8,10H2,2-3H3 |
Clé InChI |
OJMDLAOMKFVBSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC=C(C)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


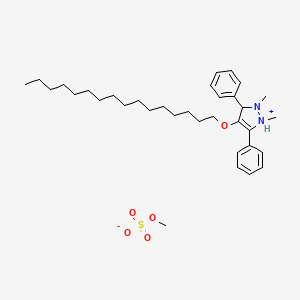
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
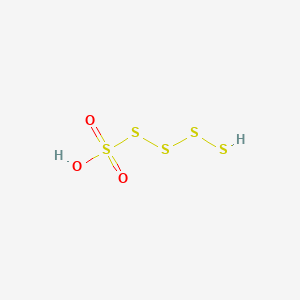
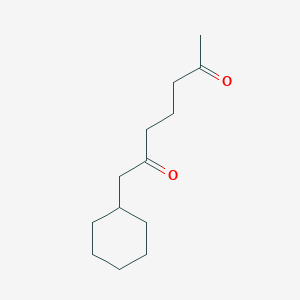
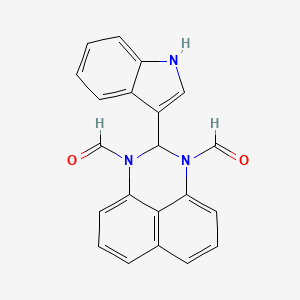

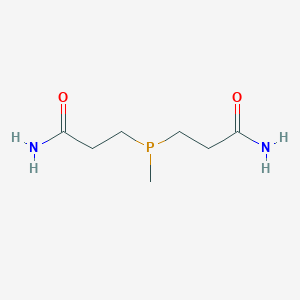
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
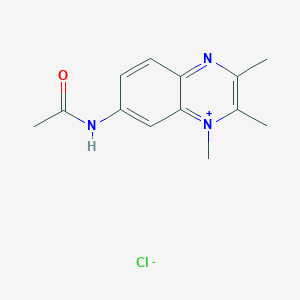
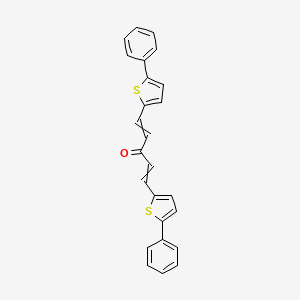
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
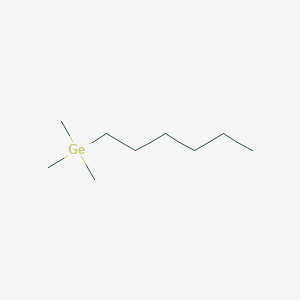
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)

